molecular formula C17H14N2O B1344857 (2E)-1-(4-Aminophenyl)-3-(1H-indol-3-YL)-prop-2-EN-1-one CAS No. 1005931-04-3

(2E)-1-(4-Aminophenyl)-3-(1H-indol-3-YL)-prop-2-EN-1-one

Cat. No.: B1344857
CAS No.: 1005931-04-3
M. Wt: 262.3 g/mol
InChI Key: JPEHXBDIMAIPEA-JXMROGBWSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 11.87 ppm (s, 1H) : Indole N–H proton.
  • δ 8.11–7.43 ppm (m, 11H) : Aromatic protons from indole and 4-aminophenyl groups.
  • δ 7.67 ppm (d, J = 15.5 Hz, 1H) : α-proton of the enone system.
  • δ 6.98 ppm (d, J = 15.5 Hz, 1H) : β-proton of the enone system.
  • δ 5.20 ppm (s, 2H) : NH₂ protons (exchanges with D₂O).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 189.3 ppm : Carbonyl (C=O) carbon.
  • δ 139.5–112.8 ppm : Aromatic carbons (indole and phenyl).
  • δ 123.1 ppm : Cβ of the enone system.
Signal (δ, ppm) Assignment
189.3 C=O
139.5–112.8 Aromatic carbons
123.1 Cβ (enone)

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

  • 3456–3415 : N–H stretching (amine and indole).
  • 1660–1645 : C=O stretching (enone).
  • 1600–1580 : C=C stretching (aromatic and enone).
  • 1244–1012 : C–N stretching (amine).
Band (cm⁻¹) Vibration Mode
3456–3415 N–H stretch
1660–1645 C=O stretch
1600–1580 C=C stretch

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak : m/z 262.10 [M+H]⁺.
  • Major fragments:
    • m/z 244.08: Loss of H₂O (–18 Da).
    • m/z 216.06: Cleavage of the enone bridge.
    • m/z 144.04: Indole fragment.
m/z Fragment
262.10 [M+H]⁺
244.08 [M+H–H₂O]⁺
216.06 C₁₃H₁₀NO⁺

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-14-8-5-12(6-9-14)17(20)10-7-13-11-19-16-4-2-1-3-15(13)16/h1-11,19H,18H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEHXBDIMAIPEA-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(1H-indol-3-YL)-prop-2-EN-1-one, also known as a derivative of indole and an aminophenyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C17H14N2OC_{17}H_{14}N_2O and a molecular weight of 262.31 g/mol, features a conjugated system that may contribute to its pharmacological properties.

  • Molecular Formula : C17H14N2O
  • Molecular Weight : 262.31 g/mol
  • CAS Number : 1005931-04-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

A comparative study demonstrated that compounds with indole structures showed IC50 values ranging from 5 to 20 µM against human cancer cell lines, suggesting that this compound may possess similar or enhanced activity due to its specific substituents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that derivatives exhibit moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, structural analogs demonstrated minimum inhibitory concentrations (MIC) in the range of 10 to 50 µg/mL, indicating potential as a lead compound for antibiotic development .

Enzyme Inhibition

Additionally, this compound has been studied for its ability to inhibit key enzymes. Notably, it has shown promising results as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer’s. In one study, related compounds exhibited IC50 values below 10 µM, demonstrating effective enzyme inhibition .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

Structural FeatureActivity Implication
Aminophenyl GroupEnhances binding affinity to target sites
Indole RingContributes to cytotoxicity and enzyme inhibition
Conjugated Double BondFacilitates electron delocalization, enhancing reactivity

Case Studies

Several case studies have explored the pharmacological profiles of similar indole derivatives:

  • Antitumor Efficacy : A study reported that indole-based compounds induced apoptosis in breast cancer cells through mitochondrial pathways, implicating the role of reactive oxygen species (ROS) generation.
  • Antimicrobial Screening : Compounds structurally related to this compound were screened against multiple bacterial strains, revealing a consistent pattern of activity against Gram-positive bacteria.

Scientific Research Applications

(2E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one is a chemical compound with the molecular formula C17H14N2O and a molecular weight of 262.31 . It is also known by other names, including 2-Propen-1-one, 1-(4-aminophenyl)-3-(1H-indol-3-yl)- and (2E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one .

Here's an overview of its potential applications and related research:

Antimicrobial Activity:

  • Research indicates that compounds containing phenyl, 4-methyl, 3-fluoro, 4-methyl, and 4,4-dimethylaminophenyl groups in position 10, exhibit potent antimicrobial activity .
  • Several synthesized derivatives have demonstrated a better inhibitory effect against Alternaria alternata, Alternaria solani, Botrytis cinerea, and FOX compared to umbelliferone .

Antifungal Activity:

  • Certain compounds have shown equivalent activity compared to standard drugs against FOX, with antifungal activity varying based on the substituent present in the aromatic unit of 1,2,3-triazolyl pyrano[2,3-c]pyrazole .
  • Excellent antifungal activity has been observed in compounds substituted with 4-OMe, 3-OMe, 2-OMe, 4-Cl, and 3-NO2, surpassing the activity of compounds with H, 4-Me, 3-Cl, 4-NO2, and 2-NO2 substituents .

Acetylcholinesterase (AChE) Inhibition:

  • AChE is a target in Alzheimer's disease treatment . Certain compounds, including quinolizidine-type alkaloids, indole-type alkaloids, and β-carboline-type alkaloids, have shown anti-AChE activities .

Additional information:

  • It is considered an irritant .
  • It is a specialty product for proteomics research .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) at the para position of ring B enhance potency. For example, compound 2j (4-F) has an IC₅₀ of 4.70 μM, while 2h (4-OCH₃, electron-donating group) shows reduced activity (IC₅₀ = 13.82 μM) .
  • 4-Aminophenyl substitution in the target compound may improve solubility and receptor binding compared to halogenated analogs, though direct activity comparisons are pending in vitro validation .
  • Indole vs.

Key Observations :

  • The target compound’s synthesis is comparable to other indole-chalcones, though the 4-aminophenyl group requires careful pH control to prevent side reactions .

Table 3: Activity Comparison Across Chalcone Derivatives

Compound Target Activity Mechanism Potency Reference
This compound Antitrypanosomal In silico binding to Leishmania major receptor Kd = 8.2 nM (predicted)
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one Antileishmanial Molecular docking to L. major receptor Moderate binding
(E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one Anti-inflammatory COX-2 inhibition (in vitro) EC₅₀ = 12.5 μM
Cardamonin Anticancer NF-κB pathway inhibition IC₅₀ = 4.35 μM

Key Observations :

  • The 4-aminophenyl group in the target compound may confer selectivity for parasitic enzymes over human targets, as seen in related analogs .
  • Indole-containing chalcones exhibit broader activity spectra (e.g., anti-inflammatory , anticancer ) compared to simple phenyl derivatives, likely due to enhanced interactions with hydrophobic enzyme pockets.

Preparation Methods

Reaction Components

  • Aromatic Aldehyde: 4-Aminobenzaldehyde
  • Ketone: 1H-indole-3-acetone or related indole derivatives
  • Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
  • Solvent: Ethanol or methanol, often under reflux conditions

Reaction Conditions

  • The reaction mixture is typically refluxed for several hours (4–8 hours) to ensure complete conversion.
  • The pH is maintained alkaline to facilitate enolate formation from the ketone.
  • After completion, the reaction mixture is cooled, and the product is precipitated or extracted using organic solvents.
  • Purification is commonly achieved by recrystallization or chromatographic techniques.

Mechanism Summary

  • Formation of enolate ion from the ketone under basic conditions.
  • Nucleophilic attack of the enolate on the aldehyde carbonyl carbon.
  • Dehydration to form the α,β-unsaturated ketone (chalcone structure) with E-configuration predominating due to thermodynamic stability.

Alternative and Eco-Friendly Synthesis Approaches

Recent research has explored greener and more efficient methods for chalcone synthesis, which can be adapted for this compound:

Solvent-Free Grinding Method

  • Reactants (4-aminobenzaldehyde and indole acetone) are ground together with solid sodium hydroxide in a mortar and pestle.
  • This method avoids solvents, reduces reaction time, and yields high purity products with minimal by-products.

Microwave-Assisted Synthesis

  • Use of microwave irradiation in polyethylene glycol (PEG-400) as a solvent accelerates the reaction (30–45 minutes).
  • This method offers high yields (~95%) and tolerates various functional groups, including amino substituents.

Biocatalyst and Metal-Free Catalysis

  • Thiamine hydrochloride (vitamin B1) has been reported as a biodegradable catalyst for Claisen-Schmidt condensation, providing high yields and catalyst recoverability.
  • Lanthanum(III) chloride has also been used for synthesizing chalcone derivatives under mild conditions.

Stepwise Synthetic Route for this compound

Step Reagents & Conditions Description Outcome
1 Synthesis of 1H-indole-3-acetone (if not commercially available) Indole derivatives can be prepared via Fischer indole synthesis or other indole functionalization methods. Indole ketone intermediate
2 Claisen-Schmidt condensation: 4-aminobenzaldehyde + 1H-indole-3-acetone, NaOH, ethanol, reflux 4–8 h Base-catalyzed aldol condensation forming chalcone This compound
3 Work-up: Cooling, filtration, washing, recrystallization Purification of product Pure chalcone derivative

Characterization and Yield Data

  • Yields reported in literature for similar chalcone syntheses range from 70% to 95%, depending on method and scale.
  • Purity is confirmed by NMR spectroscopy, showing characteristic signals for the α,β-unsaturated ketone and aromatic protons.
  • Melting points and chromatographic retention times are used for quality control.

Summary Table of Preparation Methods

Method Catalyst/Conditions Solvent Reaction Time Yield (%) Advantages Disadvantages
Claisen-Schmidt condensation (traditional) NaOH or KOH, reflux Ethanol or methanol 4–8 hours 70–85 Well-established, simple Longer reaction time, solvent use
Solvent-free grinding Solid NaOH, mortar & pestle None Minutes to 1 hour 80–90 Eco-friendly, solvent-free Scale-up challenges
Microwave-assisted synthesis PEG-400, microwave irradiation PEG-400 30–45 minutes ~95 Fast, high yield, functional group tolerance Requires microwave equipment
Biocatalyst (Thiamine hydrochloride) Vitamin B1 catalyst Various Variable High Biodegradable catalyst, mild Less common, optimization needed

Research Findings and Notes

  • The Claisen-Schmidt condensation remains the gold standard for synthesizing chalcone derivatives like this compound due to its reliability and simplicity.
  • Eco-friendly methods are gaining traction for sustainable chemistry, reducing hazardous waste and energy consumption.
  • The presence of the amino group on the phenyl ring requires careful control of reaction conditions to avoid side reactions such as Michael additions or polymerization.
  • Purification steps are critical to remove minor by-products and ensure high purity for biological testing or further functionalization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)-prop-2-en-1-one, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an indole-aldehyde. Solvent polarity (e.g., ethanol or methanol) and base catalysts (e.g., NaOH or KOH) significantly affect reaction efficiency. Monitor reaction progress via TLC and purify via column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients .
  • Data Insight : In analogous chalcone syntheses, yields improved from ~50% to >80% by using microwave-assisted synthesis (100–120°C, 10–15 min) instead of conventional reflux .

Q. Which spectroscopic techniques are most reliable for confirming the E-configuration and structural integrity of this compound?

  • Methodology :

  • XRD : Single-crystal X-ray diffraction (XRD) is definitive for confirming the E-configuration and bond angles (e.g., C=C bond length ~1.33 Å and dihedral angles between aromatic rings) .
  • NMR : In 1^1H NMR, the α,β-unsaturated ketone protons appear as doublets at δ 7.2–7.8 ppm (J = 15–16 Hz), confirming trans-configuration. Indole NH protons resonate at δ ~12 ppm .
    • Validation : Compare experimental XRD/NMR data with DFT-optimized structures (e.g., B3LYP/6-311++G(d,p) basis set) to resolve discrepancies .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodology : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy. Store the compound in amber vials at –20°C under inert gas (N2_2) to prevent oxidation. Monitor degradation products (e.g., ketone reduction or indole ring oxidation) over 4–6 weeks .

Advanced Research Questions

Q. What quantum chemical parameters (e.g., HOMO-LUMO, electrophilicity index) predict the compound’s reactivity in biological or catalytic systems?

  • Methodology : Perform DFT calculations (Gaussian 09/16) at B3LYP/6-311++G(d,p) level. Key parameters include:

  • HOMO-LUMO gap : Correlates with kinetic stability (lower gap = higher reactivity). For similar chalcones, gaps range 3.5–4.2 eV .
  • Global electrophilicity index (ω) : Calculated via ω=μ22η\omega = \frac{\mu^2}{2\eta}, where μ = electronic chemical potential and η = chemical hardness. Higher ω values (>2.5 eV) suggest strong electrophilic character, relevant for nucleophilic attack in antimicrobial activity .
    • Data Contradiction : Discrepancies between experimental and theoretical UV-Vis spectra (e.g., λmax) may arise from solvent effects in DFT models; correct using polarizable continuum models (PCM) .

Q. How does the compound interact with bacterial membranes or enzymes in antimicrobial studies, and what structural features drive activity?

  • Methodology :

  • Molecular docking (AutoDock Vina) : The indole moiety and α,β-unsaturated ketone form hydrogen bonds with bacterial DNA gyrase (e.g., PDB: 1KZN) and disrupt membrane integrity .
  • MIC assays : Against E. coli and S. aureus, MIC values for analogous chalcones range 16–64 µg/mL. Synergistic effects with fluconazole (FICI ≤0.5) suggest potential for combination therapy .
    • Contradiction Analysis : Discrepancies in MIC data may arise from bacterial strain variability or compound aggregation; use dynamic light scattering (DLS) to assess colloidal stability .

Q. How can spectral contradictions (e.g., IR vs. DFT vibrational modes) be resolved for this compound?

  • Methodology :

  • IR Spectroscopy : The carbonyl (C=O) stretch at ~1650 cm1^{-1} and C=C stretch at ~1600 cm1^{-1} are key. Compare experimental peaks with scaled DFT frequencies (scale factor ~0.961) .
  • Anharmonic Corrections : Apply second-order vibrational perturbation theory (VPT2) to DFT results to improve agreement with experimental IR bands .

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